Cas no 104821-27-4 ((2S,3R,4S)-3-Ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid)

(2S,3R,4S)-3-Ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid structure
104821-27-4 structure
Product Name:(2S,3R,4S)-3-Ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
CAS-nummer:104821-27-4
MF:C26H28N2O9
MW:512.508527755737
CID:207914
PubChem ID:10391678
Update Time:2024-03-01

(2S,3R,4S)-3-Ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-Pyran-5-carboxylicacid, 3-ethenyl-2-(b-D-glucopyranosyloxy)-3,4-dihydro-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-,(2S,3R,4S)-
    • 2H-Pyran-5-carboxylicacid, 3-ethenyl-2-(b-D-glucopyranosyloxy)-3,4-dihydro-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-,[2S-(2a,3b,4b)]-
    • 9H-Pyrido[3,4-b]indole, 2H-pyran-5-carboxylic acid deriv.
    • Lyalosidicacid
    • Lyalosidic acid
    • (2S,3R,4S)-3-Ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hy
    • DTXSID101347238
    • CHEBI:184068
    • 104821-27-4
    • (2S,3R,4S)-3-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
    • (2S,3R,4S)-3-Ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
    • Inchi: 1S/C26H28N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-8,11-12,15,19,21-23,25-26,28-32H,1,9-10H2,(H,33,34)/t12-,15+,19-,21-,22+,23-,25+,26+/m1/s1
    • InChI-sleutel: UZLBTLIRYSYTRG-PVAZCJMFSA-N
    • LACHT: O([C@H]1[C@H](C=C)[C@@H](C(C(=O)O)=CO1)CC1=C2C(=CC=N1)C1C=CC=CC=1N2)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Berekende eigenschappen

  • Exacte massa: 512.17948047g/mol
  • Monoisotopische massa: 512.17948047g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 7
  • Complexiteit: 871
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 175
  • XLogP3: 1
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